Ethanolamine-D7
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H7NO |
|---|---|
Molecular Weight |
68.13 g/mol |
IUPAC Name |
N,N,1,1,2,2-hexadeuterio-2-deuteriooxyethanamine |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2,4D/hD2 |
InChI Key |
HZAXFHJVJLSVMW-AXQUPBMCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])N([2H])[2H] |
Canonical SMILES |
C(CO)N |
Origin of Product |
United States |
Ii. Synthesis and Preparation Methodologies for Ethanolamine D7
Deuteration Approaches for Ethanolamine (B43304) Compounds
The introduction of deuterium (B1214612) into organic molecules can be achieved through various synthetic strategies. For amines like ethanolamine, these methods generally fall into two categories: direct catalytic exchange with deuterium gas or multi-step synthetic pathways.
Catalytic Exchange Methods with Deuterium Gas (D₂)
Catalytic hydrogen-deuterium (H/D) exchange represents a direct approach to deuteration. This method involves exposing the substrate to a source of deuterium, such as deuterium gas (D₂) or deuterium oxide (D₂O), in the presence of a metal catalyst. nih.govrsc.org The choice of catalyst is critical and influences the position and efficiency of the deuterium exchange.
For amines, catalysts like platinum and palladium have been shown to be effective for exchanging N-H hydrogens. rsc.org Conversely, catalysts such as tungsten are more effective at promoting the exchange of C-H hydrogens. rsc.org Nickel catalysts have demonstrated intermediate behavior. rsc.org The process often involves the dissociative adsorption of the amine onto the metal surface, which can sometimes lead to "self-poisoning" of the catalyst, where strongly adsorbed residues inhibit further reaction. rsc.org
Recent advancements have explored various catalytic systems to improve selectivity and efficiency. For instance, ruthenium-based catalysts have been utilized for the regioselective deuteration of alcohols and could be conceptually applied to amino alcohols like ethanolamine. acs.orgnih.govresearchgate.net These reactions can proceed through an oxidation/modification/reduction sequence, where the alcohol is temporarily oxidized, deuterated at an adjacent carbon, and then reduced back to the deuterated alcohol. researchgate.netnih.govresearchgate.net Organophotocatalytic methods using D₂O as the deuterium source also present a modern, cost-effective strategy for the α-deuteration of primary amines under mild conditions. rsc.org
Multi-Step Synthetic Routes for Deuterated Amines
Multi-step synthesis offers a more controlled, albeit often more complex, approach to producing specifically deuterated compounds. These routes typically involve the reduction of a functional group using a deuterated reagent. researchgate.net
Common strategies for synthesizing deuterated amines include:
Reductive deuteration of oximes, imines, or nitriles : These methods can yield high levels of isotopic purity but may necessitate the synthesis of costly precursors through several reaction steps. researchgate.net
Reduction of amides : Amides can be reduced to amines using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). For example, a deuterated amide can be synthesized and subsequently reduced to form the corresponding deuterated amine. epj-conferences.org
Domino keteniminium/iminium activation : A metal-free approach involving the treatment of ynamides with a mixture of triflic acid and a deuterated silane (B1218182) can produce amines with high levels of deuterium incorporation at specific positions. rsc.org
These multi-step syntheses, while potentially more labor-intensive, provide excellent control over the location and extent of deuterium labeling, which is crucial for the synthesis of highly enriched standards like Ethanolamine-D7. researchgate.net
Production and Characterization of this compound as Analytical Standards
This compound is primarily produced for use as an analytical standard, particularly as a stable isotope-labeled internal standard (SILS) for quantitative mass spectrometry. acs.orgmusechem.com The reliability of analytical results depends heavily on the purity and well-characterized nature of the standard.
Purity and Isotopic Enrichment Assessment for Research Applications
The quality of this compound as a reference material is defined by its chemical purity and isotopic enrichment. Manufacturers provide detailed Certificates of Analysis (CoA) that specify these parameters. chemie-brunschwig.chbuchem.com
Chemical Purity : This refers to the percentage of the material that is the desired compound, irrespective of its isotopic composition. It is often determined by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). buchem.comlgcstandards.com For analytical standards, chemical purity is typically high, often exceeding 95% or 98%. lgcstandards.comlgcstandards.comfishersci.fi
Isotopic Enrichment : This specifies the percentage of the labeled molecules that contain the desired number of deuterium atoms. It is commonly expressed as "atom % D," indicating the percentage of deuterium at the labeled positions. For this compound, an isotopic purity of 98 atom % D is common. lgcstandards.comcymitquimica.comlgcstandards.com This high enrichment ensures a distinct mass shift from the unlabeled analyte, which is critical for accurate quantification in mass spectrometry.
The following table summarizes typical purity specifications for commercially available this compound.
| Parameter | Specification | Source(s) |
| Chemical Formula | C₂D₇NO | lgcstandards.comlgcstandards.com |
| Molecular Weight | ~68.1 g/mol | lgcstandards.comlgcstandards.com |
| Chemical Purity | >95% or min 98% | lgcstandards.comlgcstandards.com |
| Isotopic Enrichment | 98 atom % D | lgcstandards.comcymitquimica.comlgcstandards.com |
Development of Certified Reference Materials for this compound
A Certified Reference Material (CRM) is a standard that has its property values certified by a technically valid procedure, accompanied by a certificate that provides the value, its uncertainty, and a statement of metrological traceability. cpachem.com
The development of a CRM for a compound like this compound involves:
Synthesis and Purification : Producing the material to a high degree of chemical and isotopic purity.
Homogeneity Testing : Ensuring that the property of interest (e.g., purity) is uniform throughout the entire batch of the material. This is often verified by analyzing randomly selected samples. cpachem.com
Stability Studies : Assessing the stability of the material under specified storage conditions over time to establish a reliable expiry date. cpachem.com
Certification : The purity is determined using a calibrated and validated method, and the certified value is assigned along with an associated measurement uncertainty. cpachem.com
Organizations that produce CRMs, such as those with ISO 17034 accreditation, follow rigorous quality control procedures to ensure the reliability of their standards. zeptometrix.com These CRMs are essential for calibrating analytical instruments, validating analytical methods, and ensuring the accuracy and comparability of results across different laboratories. cpachem.comzeptometrix.com
Iii. Advanced Analytical Methodologies Utilizing Ethanolamine D7
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry (MS) has emerged as the preferred technique for the identification and quantification of metabolites and lipids in biological samples due to its high sensitivity and the small sample volumes required. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, making it indispensable for analyzing complex mixtures. lipidmaps.orgnih.govnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of a diverse range of analytes, including ethanolamines. nih.govlcms.czshimadzu.com This approach combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. lcms.czshimadzu.com In the context of ethanolamine (B43304) analysis, LC-MS/MS methods have been developed for their determination in various matrices, such as water and biological fluids. lcms.czshimadzu.comacs.org These methods often demonstrate high sensitivity, allowing for detection at parts-per-billion (ppb) levels. lcms.czshimadzu.comsemanticscholar.org The use of a surrogate or internal standard, such as a deuterated form of the analyte, is a common practice to ensure the accuracy and reliability of the quantification. lcms.czshimadzu.com For instance, a highly sensitive LC-MS/MS method was developed for the determination of four ethanolamines in water, utilizing a surrogate standard to ensure high recovery rates. shimadzu.com
Ultra-Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, when coupled with tandem mass spectrometry (UPLC-MS/MS), offers even greater speed and resolution for complex analytical separations. acs.orgnih.gov UPLC-MS/MS protocols have been successfully applied to the rapid quantification of underivatized amino acids and other small molecules in plasma. nih.gov In a study focused on quantifying multiple amines in human plasma and serum, a UPLC-MS/MS method was developed that allowed for the reproducible and robust separation of 66 analytes in a short 7.5-minute run time. acs.org This method, which required only a small sample volume, was validated for the quantification of 33 amino compounds, including ethanolamine, with a lower limit of quantification (LLOQ) of 6 μM for ethanolamine. acs.org The use of stable-isotope-labeled internal standards is a key component of these protocols to ensure accuracy and precision. acs.org The chromatographic separation is typically achieved using columns designed for polar analytes, such as HSS T3 or BEH Amide columns. acs.orgnih.gov
A representative UPLC-MS/MS method for amine analysis involves the following steps:
Sample Preparation: Protein precipitation from plasma or serum samples followed by derivatization. acs.org
Chromatographic Separation: Utilizing a reversed-phase gradient on a high-strength silica (B1680970) (HSS) T3 column. acs.org
Mass Spectrometric Detection: Employing electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) for quantification. acs.org
The following table summarizes typical UPLC-MS/MS parameters for the analysis of amino compounds, including ethanolamine:
| Parameter | Value |
| Column | HSS T3 2.1 × 150 mm, 1.8 μm |
| Mobile Phase A | 0.1% formic acid in water (v/v) |
| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) (v/v) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 10 μL |
| Ionization Mode | ESI Positive |
| Desolvation Temperature | 600 °C |
| Source Temperature | 150 °C |
| Data from a study on high-speed quantitative UPLC-MS analysis of multiple amines. acs.org |
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like ethanolamine and its derivatives. lipidmaps.org When coupled with tandem mass spectrometry (ESI-MS/MS), it provides a highly sensitive and specific method for quantitative analysis. lipidmaps.orgsciex.com ESI-MS/MS can be performed with or without a prior chromatographic separation step. lipidmaps.org The choice of positive or negative ion mode depends on the analyte's ability to be ionized. lipidmaps.org For instance, positive ion mode is often used for the detection of phosphatidylcholine and phosphatidylethanolamine (B1630911). lipidmaps.org
A key advantage of ESI-MS/MS is its ability to perform targeted analysis using techniques like multiple reaction monitoring (MRM), which significantly enhances sensitivity and selectivity. sciex.com The development of heated ESI probes has further improved ionization efficiency by assisting in the desolvation of large droplets, leading to enhanced sensitivity and reduced background noise. lcms.cz
In the field of lipidomics, direct flow injection ESI-MS/MS has been established as a powerful high-throughput technique for the quantitative analysis of a wide range of lipid species, including those containing ethanolamine. cabidigitallibrary.org This "shotgun lipidomics" approach involves directly infusing a lipid extract into the mass spectrometer without prior chromatographic separation. lipidmaps.org This method allows for the rapid and simultaneous detection of numerous lipid molecules.
For instance, lipids can be quantified by direct flow injection ESI-MS/MS in positive ion mode. cabidigitallibrary.org While this method is fast, it can be susceptible to matrix effects, where other components in the sample suppress or enhance the analyte signal. To mitigate these effects and ensure accurate quantification, the use of appropriate internal standards, such as deuterated lipid species, is essential. sigmaaldrich.comsigmaaldrich.cn
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive data acquisition mode used in tandem mass spectrometry for targeted quantification. nih.govsemanticscholar.orgsciex.com It involves monitoring specific precursor-to-product ion transitions for a particular analyte. nih.govsemanticscholar.org The optimization of MRM transitions is a critical step in developing a robust quantitative LC-MS/MS method. lcms.cz This process typically involves selecting the most abundant and specific precursor and product ions for the analyte and its internal standard, such as Ethanolamine-D7. semanticscholar.org The collision energy and other instrument parameters are then fine-tuned to maximize the signal intensity of the desired product ions. nih.govlcms.cz
Modern mass spectrometry software often includes intelligent optimization tools that can automate the process of finding the optimal MRM transitions, fragmentor voltages, and collision energies for multiple analytes in a single workflow. lcms.cz
The following table illustrates typical MRM transitions for ethanolamines, which would be shifted for their deuterated counterparts like this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethanolamine (EA) | 62 | Varies by instrument tuning |
| Diethanolamine (B148213) (DEA) | 106 | Varies by instrument tuning |
| Diethanolamine-d8 (DEA-IS) | 114 | Varies by instrument tuning |
| N-methyldiethanolamine (MDEA) | 120 | Varies by instrument tuning |
| N-ethyldiethanolamine (EDEA) | 134 | Varies by instrument tuning |
| Triethanolamine (B1662121) (TEA) | 150 | Varies by instrument tuning |
| Data from a study on the analysis of ethanolamines in water samples. chromatographyonline.com |
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) Approaches
Role of this compound as an Internal Standard in High-Precision Quantification
The use of an appropriate internal standard is fundamental to achieving high-precision and accurate quantification in mass spectrometry-based analyses. An ideal internal standard should have chemical and physical properties that are nearly identical to the analyte of interest. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry. sigmaaldrich.comsigmaaldrich.cn
This compound serves as an excellent internal standard for the quantification of endogenous ethanolamine and related compounds for several key reasons:
Correction for Matrix Effects: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a major source of variability in ESI-MS. mdpi.com Since this compound has the same physicochemical properties as unlabeled ethanolamine, it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized. nih.gov
Compensation for Sample Preparation Variability: Losses of the analyte can occur during various stages of sample preparation, including extraction, derivatization, and cleanup. nih.govacs.org When the internal standard is added at the beginning of the sample preparation process, it accounts for these losses, as both the analyte and the internal standard will be affected similarly. nih.govacs.org
Improved Precision and Accuracy: By correcting for both matrix effects and sample preparation variability, the use of this compound as an internal standard significantly improves the precision and accuracy of the quantitative results. nih.govacs.org This is particularly crucial in complex biological matrices where significant sample-to-sample variation can exist. acs.org
In lipidomics studies, deuterated phosphatidylethanolamine (PE) species, which are derivatives of ethanolamine, are commonly used as internal standards for the absolute quantification of various lipid classes. researchgate.net For example, d7-PE (15:0/18:1) has been successfully employed for the absolute quantification of a wide range of lipids in plasma and brain tissue. researchgate.net Similarly, in the analysis of plasmalogens, deuterated PE internal standards are used to correct for matrix effects and enable semi-quantitative analysis. nih.gov
Development of Surrogate-Spiked Analytical Methods
The development of sensitive analytical methods often involves the use of surrogate compounds to ensure accuracy and account for variations during sample preparation and analysis. usgs.goveurachem.org this compound serves as an ideal surrogate for the quantification of endogenous ethanolamine and its derivatives due to its similar chemical and physical properties. usgs.goveurachem.org
In surrogate-spiked methods, a known quantity of this compound is added to the sample at the beginning of the analytical process. This allows for the correction of any analyte loss that may occur during extraction, cleanup, and instrumental analysis. The underlying principle is that the deuterated standard will behave almost identically to the non-labeled analyte throughout the entire procedure. eurachem.org
Research has demonstrated the successful application of surrogate-spiked methods for the analysis of ethanolamines in various matrices. For instance, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of ethanolamines in water samples. lcms.cz In this method, Diethanolamine-D8 was used as a surrogate to ensure accurate recovery for all tested samples. lcms.cz The use of isotopically labeled standards like this compound is crucial for mitigating matrix effects, which are a common source of error in LC-MS/MS analysis of complex samples like oil and gas wastewater. rsc.org
Table 1: Key Parameters in Surrogate-Spiked Method Development
| Parameter | Description | Relevance to this compound |
| Surrogate Selection | Choosing a compound with physicochemical properties closely matching the analyte. | This compound is an excellent surrogate for ethanolamine due to its identical chemical structure, with the only difference being the isotopic labeling. eurachem.org |
| Spiking Level | The concentration of the surrogate added to the sample. | The spiking level should be appropriate for the expected concentration range of the analyte and the sensitivity of the instrument. |
| Equilibration | Ensuring the surrogate has fully mixed and equilibrated with the sample matrix. | Proper mixing is essential to ensure that the surrogate and analyte are subjected to the same matrix effects. |
| Recovery Assessment | Measuring the amount of surrogate recovered at the end of the analysis to correct for analyte losses. | Surrogate recovery data is used to evaluate the efficiency of the analytical method and to correct the final concentration of the target analyte. usgs.gov |
Calibration Curve Generation and Analytical Method Validation
The generation of a reliable calibration curve is a fundamental step in the validation of any quantitative analytical method. uknml.com For methods utilizing this compound, calibration curves are typically constructed by plotting the ratio of the analyte response to the internal standard (this compound) response against the concentration of the analyte. rsc.org This ratiometric approach corrects for variations in injection volume and instrument response. uknml.com
Analytical method validation ensures that the developed method is fit for its intended purpose. europa.eu Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eunih.gov
Linearity: A linear relationship between the response ratio and concentration should be established over a defined range. nih.gov For ethanolamine analysis, good linearity with a coefficient of determination (r²) greater than 0.99 is often achieved. lcms.cznih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among repeated measurements. nih.gov Methods for ethanolamine analysis have demonstrated high accuracy and precision, with recoveries typically ranging from 97% to 106%.
LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.gov For instance, a validated LC-MS/MS method for ethanolamines reported an LOQ of 0.4 ng/mL for N-methyldiethanolamine in urine. researchgate.net
The validation process often involves analyzing quality control (QC) samples at multiple concentration levels to confirm the method's performance. researchgate.net The use of a stable isotope-labeled internal standard like this compound is critical for achieving the high level of accuracy and robustness required for method validation, particularly in complex biological matrices like human plasma and serum. upce.cz
Table 2: Typical Calibration and Validation Parameters for this compound Methods
| Parameter | Typical Range/Value | Reference |
| Calibration Range | 5 ppb to 1000 ppb | lcms.cz |
| Linearity (r²) | > 0.99 | lcms.cznih.gov |
| Accuracy (% Recovery) | 97% - 106% | |
| Precision (%RSD) | < 15% | researchgate.net |
| Limit of Quantification (LOQ) | Low ng/mL to high fmol range | nih.govresearchgate.net |
Sample Preparation Strategies for Deuterated Ethanolamine Analysis
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound and its corresponding analytes. The primary goals of sample preparation are to remove interfering substances from the matrix, concentrate the analyte, and present it in a form compatible with the analytical instrument. slideshare.net
Protein Precipitation Techniques in Biological Matrices
For the analysis of ethanolamines in biological fluids such as plasma or serum, the removal of proteins is a crucial first step. phenomenex.com Proteins can interfere with the analysis by precipitating in the analytical column, suppressing the ionization of the analyte in the mass spectrometer, and causing a host of other issues. phenomenex.comresearchgate.net Protein precipitation is a widely used technique due to its simplicity and effectiveness. phenomenex.com
Various reagents can be used to precipitate proteins, including organic solvents, acids, and salts. phenomenex.com The choice of precipitating agent can significantly impact the efficiency of protein removal and the extent of ion suppression in LC-MS/MS analysis. researchgate.net
Organic Solvents: Acetonitrile is a common choice for protein precipitation as it is effective at removing a high percentage of proteins. researchgate.net Methanol (B129727) and ethanol (B145695) have also been shown to be effective. phenomenex.comresearchgate.net
Acids: Trichloroacetic acid (TCA) is a highly efficient protein precipitant. researchgate.net However, it can be harsh and may not be suitable for all analytes.
Salts: Ammonium sulfate (B86663) and zinc sulfate are examples of salts used for protein precipitation. phenomenex.comresearchgate.net
Studies have shown that for LC-MS/MS analysis, the choice of precipitant and the mobile phase composition are critical for minimizing ionization effects. researchgate.net For example, using TCA for precipitation with a mobile phase containing methanol and 0.1% formic acid can lead to minimal ionization suppression. researchgate.net
Table 3: Comparison of Protein Precipitation Agents
| Precipitant | Average Protein Removal Efficiency (2:1 ratio) | Advantages | Disadvantages | Reference |
| Acetonitrile | >96% | High efficiency, compatible with LC-MS | Can cause ion suppression depending on mobile phase | researchgate.net |
| Trichloroacetic Acid (TCA) | 92% | High efficiency at low volume ratios | Can be harsh, may require neutralization | researchgate.net |
| Zinc Sulfate | 91% | Effective at low volume ratios | May introduce inorganic salts | researchgate.net |
| Methanol/Ethanol | Similar to Acetonitrile | Effective, readily available | May have lower precipitation efficiency for some proteins | phenomenex.comresearchgate.net |
| Ammonium Sulfate | ~90% (at 2.5:1 ratio) | Effective for salting out | Not ideal for LC-MS due to potential for instrument contamination | phenomenex.comresearchgate.net |
Liquid-Liquid Extraction Protocols for Lipid Isolation
When analyzing ethanolamine-containing lipids (e.g., phosphatidylethanolamine), liquid-liquid extraction (LLE) is a common method for isolating the lipid fraction from the aqueous components of a biological sample. nih.gov LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.com
The Folch extraction method, which uses a chloroform (B151607)/methanol mixture, is a classic and widely used protocol for lipid extraction. upce.cz Variations of this method have been developed to improve efficiency and safety. For instance, methyl-tert-butyl ether (MTBE) has been successfully used as a less toxic alternative to chloroform for the extraction of lipids from brain tissue. core.ac.uk
The general steps in an LLE protocol for lipid analysis include:
Homogenization of the sample in a solvent mixture (e.g., chloroform/methanol). upce.cz
Addition of an aqueous solution to induce phase separation. upce.cz
Separation of the organic layer containing the lipids. lipidmaps.org
Evaporation of the solvent and reconstitution of the lipid extract in a solvent suitable for analysis. upce.cz
The pH of the aqueous phase can be adjusted to optimize the extraction of specific analytes. chromatographyonline.com For samples prone to forming emulsions, supported liquid extraction (SLE) can be an effective alternative. chromatographyonline.com
Table 4: Common Solvent Systems for Lipid Extraction
| Solvent System | Application | Key Features | Reference |
| Chloroform/Methanol/Water | General lipid extraction from various biological samples. | The "Folch" method; highly effective but uses a toxic solvent. | upce.cz |
| Methyl-tert-butyl ether (MTBE)/Methanol/Water | Extraction of lipids from tissues like brain. | Safer alternative to chloroform with comparable extraction efficiency for many lipid classes. | core.ac.uk |
| Diethyl ether | Extraction of free lipids from media. | Used after equilibration of the internal standard with the sample. | lipidmaps.org |
| t-Butanol | Extraction of ethanolamine bases after lipid hydrolysis. | Used to extract the free bases from a neutralized hydrolysate. | nih.gov |
Iv. Research Applications of Ethanolamine D7 in Biological and Chemical Sciences
Elucidation of Metabolic Pathways and Flux Analysis
The application of stable isotope tracers like Ethanolamine-D7 is central to understanding the intricate network of metabolic reactions within cells. maastrichtuniversity.nl Metabolic flux analysis (MFA) leverages the data from such tracing experiments to build quantitative models of cellular biochemistry. biorxiv.orguclouvain.be When this compound is supplied to cells or organisms, it enters the metabolic pool and is processed by enzymes just like its unlabeled counterpart. nih.gov By measuring the rate and extent of deuterium (B1214612) incorporation into various downstream molecules over time, scientists can calculate the flux through specific pathways. nih.govbiorxiv.org This approach provides critical insights into how metabolic networks are regulated and how they adapt to different physiological or pathological conditions, which cannot be obtained from static measurements of metabolite concentrations alone. bitesizebio.com
Tracing Phospholipid Biosynthesis and Turnover
This compound is extensively used to trace the biosynthesis and turnover of glycerophospholipids, which are essential structural components of all biological membranes. meduniwien.ac.atresearchgate.net Specifically, it allows for the detailed investigation of pathways that produce ethanolamine-containing phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE). researchgate.netuu.nl By tracking the deuterium label, researchers can differentiate between pre-existing lipid pools and newly synthesized molecules, enabling the quantification of synthesis rates and the study of lipid remodeling and degradation. nih.gov
The primary route for the de novo synthesis of phosphatidylethanolamine (PE) in eukaryotes is the Kennedy pathway. wikipathways.orgfrontiersin.orgd-nb.info This pathway utilizes exogenous ethanolamine (B43304) and involves three sequential enzymatic steps. nih.gov this compound serves as an ideal tracer to monitor the flux through this critical metabolic route.
The process begins when ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine. nih.govresearchgate.netwikipedia.org In the second, rate-limiting step, the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the formation of cytidine (B196190) diphosphate-ethanolamine (CDP-ethanolamine) from phosphoethanolamine and CTP. frontiersin.orgnih.govgenecards.org Finally, the activated ethanolamine headgroup from CDP-ethanolamine is transferred to a diacylglycerol (DAG) backbone by an ethanolaminephosphotransferase (EPT), yielding a molecule of PE. d-nb.inforesearchgate.net
When this compound is used as the precursor, the deuterium label is incorporated first into phosphoethanolamine, then into CDP-ethanolamine, and ultimately into the final PE product. By using mass spectrometry to measure the abundance of deuterated PE species, researchers can precisely quantify the activity of the Kennedy pathway under various conditions. meduniwien.ac.atresearchgate.net
Table 1: Key Enzymatic Steps of the CDP-Ethanolamine Branch of the Kennedy Pathway
| Step | Substrates | Enzyme | Product | Role of this compound |
| 1 | Ethanolamine + ATP | Ethanolamine Kinase (EK) | Phosphoethanolamine + ADP | Enters the pathway as the initial substrate. |
| 2 | Phosphoethanolamine + CTP | CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | CDP-ethanolamine + PPi | The deuterium label is carried into this key intermediate. |
| 3 | CDP-ethanolamine + Diacylglycerol (DAG) | Ethanolaminephosphotransferase (EPT) | Phosphatidylethanolamine (PE) + CMP | The final deuterated product is formed, allowing for flux measurement. |
In addition to its synthesis via the Kennedy pathway, phosphatidylcholine (PC), the most abundant phospholipid in mammalian membranes, can also be generated through the methylation of phosphatidylethanolamine (PE). mdpi.comwikipedia.org This interconversion is particularly important in the liver and is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which sequentially adds three methyl groups from S-adenosyl-L-methionine to the ethanolamine headgroup of PE. nih.govmdpi.com
This compound tracing studies are instrumental in quantifying the contribution of this pathway to the total PC pool. When cells are supplied with this compound, the deuterium-labeled PE (d-PE) is synthesized via the Kennedy pathway. meduniwien.ac.at If the PEMT pathway is active, this d-PE will be used as a substrate, leading to the formation of deuterium-labeled PC (d-PC). researchgate.net For instance, a study in Trypanosoma brucei used d4-ethanolamine to investigate this very conversion. The analysis by ESI-MS/MS was designed to detect the deuterated phosphocholine (B91661) fragment at m/z 188, but its absence demonstrated a lack of PE methylation to PC in the bloodstream form of the parasite, a significant finding for understanding its unique lipid metabolism. researchgate.net Such experiments allow researchers to determine the relative flux of PE through the PEMT pathway versus other metabolic fates. mdpi.comnih.gov
The composition of fatty acids in membrane glycerophospholipids is influenced by dietary intake. nih.gov Stable isotope tracing with molecules like this compound can be combined with dietary interventions to understand how different types of dietary fats are incorporated into specific phospholipid classes. A study investigating the incorporation of dietary polyunsaturated fatty acids (PUFAs) into the human plasma lipidome found that certain PUFAs are preferentially integrated into ethanolamine-containing phospholipids. nih.gov
In this study, healthy individuals consumed foods supplemented with oils rich in specific PUFAs. While linoleic acid (LA) and alpha-linolenic acid (ALA) had minimal impact, stearidonic acid (SDA) and docosahexaenoic acid (DHA) were significantly incorporated into ethanolamine-containing glycerophospholipids. nih.gov This led to major changes in the species composition of phosphatidylethanolamine (PE) and ethanolamine plasmalogens. nih.gov Using a tracer like this compound in such a study design would allow for the simultaneous measurement of the de novo synthesis rate of the phospholipid backbone and the remodeling with dietary fatty acids.
Table 2: Summary of Dietary PUFA Incorporation into Ethanolamine-Containing Glycerophospholipids
| Dietary Oil Source | Primary PUFA | Effect on Ethanolamine-Containing GPLs | Key Finding |
| Sunflower Oil | Linoleic Acid (LA, 18:2 n-6) | No drastic influence on species profile. | Di-unsaturated fatty acids do not significantly alter the plasma GPL profile. nih.gov |
| Linseed Oil | Alpha-Linolenic Acid (ALA, 18:3 n-3) | No drastic influence on species profile. | Tri-unsaturated fatty acids do not significantly alter the plasma GPL profile. nih.gov |
| Echium Oil | Stearidonic Acid (SDA, 18:4 n-3) | Significant integration into PE and plasmalogens. | Highly unsaturated fatty acids are preferentially incorporated into ethanolamine lipids. nih.gov |
| Microalgae Oil | Docosahexaenoic Acid (DHA, 22:6 n-3) | Significant integration into PE and plasmalogens. | DHA markedly alters the species composition of PE and plasmalogens. nih.gov |
Source: Based on findings from a dietary intervention study. nih.gov
Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC) Interconversion Studies
Investigation of N-Acylethanolamines (NAEs) and Related Lipid Metabolism
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes. oup.comnih.gov These molecules are synthesized from N-acyl-phosphatidylethanolamine (NAPE), which itself is formed by transferring a fatty acid to the primary amine of a PE molecule. gerli.com NAEs are subsequently released from NAPE by a specific phospholipase D. wikipedia.org The signaling action of NAEs is terminated by their hydrolysis back into a fatty acid and ethanolamine, a reaction catalyzed primarily by the enzyme fatty acid amide hydrolase (FAAH). oup.comnih.govwikipedia.org
This compound is a crucial tool for studying NAE metabolism. In quantitative lipidomics, deuterated NAE standards, which can be synthesized from this compound, are used as internal standards. lipidmaps.org This is essential for accurate quantification because the deuterated standard behaves almost identically to the endogenous NAE during extraction and mass spectrometry analysis, correcting for sample loss and ionization variability. lipidmaps.org Furthermore, by supplying this compound as a metabolic tracer, researchers can track its incorporation into PE and the subsequent formation of deuterated NAEs, allowing for the measurement of their synthesis and turnover rates. nih.gov
Cellular Metabolism and Membrane Dynamics Studies
The synthesis and turnover of phospholipids are intrinsically linked to cellular metabolism and the physical properties of membranes. researchgate.netcreative-proteomics.com Studies using this compound to trace phospholipid metabolism provide valuable data on how cells regulate membrane composition to maintain integrity and function. nih.govbiorxiv.org The balance between different phospholipid classes, such as PE and PC, and their fatty acid composition, influences membrane fluidity, curvature, and the function of membrane-bound proteins. wikipedia.orglibretexts.orgwikipedia.org
For example, by quantifying the flux through the Kennedy pathway and PE-to-PC interconversion, researchers can understand how cells adjust their membrane lipidome in response to metabolic stress or environmental changes. meduniwien.ac.atbiorxiv.org Alterations in these fluxes can indicate changes in energy metabolism, signaling pathway activation, or disruptions in organelle function, such as in the endoplasmic reticulum or mitochondria. frontiersin.orgbiorxiv.org Therefore, tracing studies with this compound contribute not just to the mapping of lipid pathways but also to a broader understanding of cellular homeostasis and the dynamic nature of biological membranes. nih.govnih.gov
Enzymatic Reaction Mechanism and Kinetic Studies
This compound is instrumental in probing the mechanisms of enzymes that metabolize ethanolamine. The substitution of hydrogen with deuterium alters the mass of the molecule without significantly changing its chemical properties, making it an ideal tracer for studying reaction kinetics and enzyme-substrate interactions.
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting steps of enzymatic reactions. When a hydrogen atom is replaced by a deuterium atom at a position involved in bond-breaking or bond-forming during the rate-determining step of a reaction, the reaction rate slows down. This is because the heavier deuterium forms a stronger covalent bond, requiring more energy to break.
In studies of ethanolamine ammonia-lyase (EAL), an enzyme dependent on adenosylcobalamin (coenzyme B12), perdeutero ethanolamine (a form of this compound) has been used to slow down the reaction rate, allowing researchers to measure transient phases of the reaction that are otherwise too fast to observe. nih.gov The cleavage of the coenzyme, a key step in the catalytic cycle, was successfully measured using the deuterated substrate. nih.gov Research on EAL from Salmonella enterica has also utilized deuterium KIEs to resolve substrate radical reaction pathways at low temperatures, providing a fundamental understanding of the enzyme's mechanism. nih.gov These studies demonstrate that with deuterated substrates like this compound, kinetic isotope effects can be observed in various phases of the reaction, helping to elucidate the sequence of events at the active site. nih.gov
Table 1: Observed Kinetic Isotope Effects in EAL Studies
| Study Focus | Observation with Deuterated Ethanolamine | Significance | Reference |
|---|---|---|---|
| EAL Transient Phases | Reaction rate was slowed, enabling measurement of coenzyme B12 cleavage. | Allowed for the investigation of rapid, intermediate steps in the catalytic cycle. | nih.gov |
| EAL Reaction Pathway | Helped resolve substrate radical reaction pathways at cryogenic temperatures. | Provided detailed insight into the fundamental mechanism of the EAL enzyme. | nih.gov |
Deuterium labeling is a key technique for investigating the intricate interactions between an enzyme and its substrate. acs.org By using this compound, researchers can gain insights into how the substrate binds to the active site and the conformational changes that may occur. While proton NMR has been used to study the binding of non-deuterated ethanolamine to ethanolamine ammonia-lyase, showing a dissociation constant (KD) of 2.5 mM, deuterium labeling offers complementary approaches. nih.gov
The use of deuterated substrates can influence the enzyme's reaction kinetics, which indirectly provides information about the enzyme-substrate complex. nih.gov For instance, studies with EAL revealed that isotope effects with deuterated substrates were maximal after only a few turnovers, suggesting specific interactions within the active site that involve the exchangeable hydrogens. nih.gov The broader field of deuterium labeling in proteomics uses heavy water (D₂O) to analyze protein turnover, a technique that underscores the power of isotope labeling in studying biological dynamics at the molecular level. nih.gov
Choline (B1196258)/ethanolamine kinases (CEKs) catalyze the first step in the Kennedy pathway, which is responsible for the de novo synthesis of major membrane phospholipids like phosphatidylethanolamine (PE) and phosphatidylcholine (PC). core.ac.uknih.gov This initial step involves the phosphorylation of ethanolamine to phosphoethanolamine. biorxiv.org this compound serves as a valuable substrate for characterizing the activity and specificity of these enzymes.
By using this compound in enzymatic assays, its conversion to the deuterated product can be traced with high precision, often using mass spectrometry. This allows for accurate determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Studies have characterized CEKs from various organisms, revealing diverse substrate specificities.
For example, research on Trypanosoma brucei identified two putative CEKs. core.ac.uk One enzyme, TbEK1, was specific for ethanolamine with a Kₘ of 18.4 µM. core.ac.uk The other, TbC/EK2, could phosphorylate both choline and ethanolamine, but showed a much lower affinity for ethanolamine (Kₘ = 2.56 mM) compared to choline (Kₘ = 31.4 µM). core.ac.uk In contrast, purified choline kinase from the yeast Saccharomyces cerevisiae was found to be a poor user of ethanolamine as a substrate. researchgate.net In plants like Arabidopsis, CEK4 is considered the principal ethanolamine kinase. frontiersin.org Human choline/ethanolamine kinase beta (CHKB) is also known to catalyze the phosphorylation of both substrates. uniprot.org
Table 2: Kinetic Parameters of Ethanolamine Kinase Activity in Various Organisms
| Organism | Enzyme | Kₘ for Ethanolamine | Substrate Preference | Reference |
|---|---|---|---|---|
| Trypanosoma brucei | TbEK1 | 18.4 µM | Ethanolamine-specific | core.ac.uk |
| Trypanosoma brucei | TbC/EK2 | 2.56 mM | Choline > Ethanolamine | core.ac.uk |
| Saccharomyces cerevisiae | Choline Kinase (CKI) | - | Poor substrate | researchgate.net |
| Arabidopsis thaliana | CEK4 | - | Principal ethanolamine kinase | frontiersin.org |
The plasma membranes of eukaryotic cells exhibit phospholipid asymmetry, where specific lipids are enriched in one leaflet of the bilayer compared to the other. hu-berlin.de Phosphatidylethanolamine (PE) is typically concentrated in the inner leaflet. hu-berlin.de This asymmetry is crucial for many cellular processes and is maintained by lipid-translocating enzymes. hu-berlin.deuef.fi
This compound can be used as a metabolic precursor to synthesize deuterated PE (PE-d7). By introducing this compound to cells, researchers can track the synthesis and subsequent movement of PE-d7 across the membrane. This allows for the investigation of flippases, floppases, and scramblases—the proteins that control phospholipid distribution. A study on oligodendroglial cells demonstrated that under oxidative stress, there is a rapid but temporary translocation of ethanolamine phosphoglycerides (EPG) to the outer membrane leaflet, a process that could be monitored by tracing the lipid head group. nih.gov Preventing this translocation was shown to rescue cells from apoptotic death, highlighting the importance of maintaining phospholipid asymmetry. nih.gov
Characterization of Choline/Ethanolamine Kinases (CEKs) Activity
Targeted Metabolomics and Lipidomics for Biomarker Discovery
Metabolomics and lipidomics are powerful disciplines used to identify and quantify large numbers of small molecules and lipids in biological samples, with the goal of discovering biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. drugtargetreview.comnih.govmdpi.com Targeted analysis, which focuses on quantifying a specific set of known metabolites, relies heavily on the use of stable isotope-labeled internal standards for accuracy and precision. drugtargetreview.com
In targeted lipidomics, this compound is crucial for the synthesis of deuterated internal standards representing various classes of ethanolamine-containing lipids, such as phosphatidylethanolamines (PE) and N-acylethanolamines (NAEs). nih.gov These standards are essential for accurate quantification using mass spectrometry-based techniques. metabolon.com
The methodology, known as stable isotope dilution, involves adding a known quantity of the deuterated lipid standard to a biological sample before processing and analysis. nih.gov The deuterated standard is chemically identical to its endogenous, non-deuterated counterpart but is distinguishable by its higher mass. By comparing the mass spectrometer's signal intensity for the endogenous lipid to that of the known amount of the added standard, researchers can calculate the absolute concentration of the target lipid. lipidmaps.org This approach effectively corrects for any variability or loss during sample extraction and for fluctuations in instrument response, ensuring highly reliable and reproducible quantification. drugtargetreview.comupce.cz This technique has been applied to quantify lipids in a variety of research contexts, from analyzing NAEs to studying the impact of vitamin deficiencies on lipid profiles in brain cells. nih.govmdpi.comresearchgate.net
Table 3: Examples of Deuterated Internal Standards in Lipidomics
| Deuterated Standard | Lipid Class Represented | Analytical Application | Reference |
|---|---|---|---|
| (d8) 20:4-EA | N-Acylethanolamine (NAE) | Quantitation of NAE metabolites | nih.gov |
| 15:0-18:1(d7)-15:0 TG | Triacylglycerol (TG) | Normalization in lipid analysis | mdpi.comresearchgate.net |
| C18(Plasm)-18:1(d9) PC | Phosphatidylcholine (PC) Plasmalogen | Normalization in lipid analysis | mdpi.com |
Application in Disease Research through Lipidomic Profiling
Lipidomics, the large-scale study of lipids, has emerged as a crucial field for understanding disease pathogenesis, as lipids are integral to cell structure, signaling, and energy storage. researchgate.netnih.gov Dysregulation of lipid metabolism is a hallmark of numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's and Parkinson's disease. tesisenred.netmdpi.comnih.gov In this context, this compound and other deuterated lipid standards are invaluable for the accurate profiling and quantification of ethanolamine-containing phospholipids, particularly phosphatidylethanolamine (PE).
PE is the second most abundant phospholipid in mammalian cells and plays vital roles in membrane structure, protein folding, and autophagy. tesisenred.netplos.org Alterations in PE metabolism have been directly linked to various pathologies. tesisenred.net Stable isotope labeling with deuterated precursors, such as D4-ethanolamine, allows researchers to trace the metabolic fate of ethanolamine as it is incorporated into phospholipids. For instance, studies have used deuterated ethanolamine to distinguish between different synthesis pathways of phosphatidylcholine (PC), another major phospholipid, in cancer cells. researchgate.net By incubating cells with D4-ethanolamine, scientists can track its conversion to PE and subsequent methylation to PC, providing a dynamic view of lipid remodeling in disease states. researchgate.netresearchgate.net
Furthermore, deuterated PE species, such as PE(15:0/18:1-d7), are commonly used as internal standards in quantitative lipidomics. chemrxiv.orgfrontiersin.org The use of these internal standards is essential for correcting for variations in sample extraction and ionization efficiency during mass spectrometry analysis, thereby enabling the absolute quantification of endogenous lipid species. chemrxiv.org This quantitative approach has been applied to identify lipid biomarkers for various conditions. For example, lipidomic profiling has revealed significant changes in PE levels in laryngeal cancer and has helped to differentiate triple-negative breast cancer cells from other types. tesisenred.netnih.gov In neurodegenerative disease research, lipidomic analyses have shown deficiencies in specific ethanolamine-containing plasmalogens in the brains of Alzheimer's disease patients. nih.govnih.gov
The ability to trace the synthesis and quantify the abundance of specific PE molecules using deuterated standards like this compound provides researchers with a powerful tool to dissect the complex role of lipid metabolism in disease.
Interactive Data Table: Application of Deuterated Ethanolamine Species in Lipidomic Studies
| Deuterated Compound | Application | Research Focus | Key Findings |
| D4-Ethanolamine | Metabolic Labeling | Cancer Cell Lipid Metabolism | Traced the synthesis of PE and its conversion to PC, revealing pathway dynamics. researchgate.net |
| PE(15:0/18:1-d7) | Internal Standard | Colon Cancer Cell Culture | Enabled quantitative lipidomic profiling of 3D spheroid models. frontiersin.org |
| PE(15:0/18:1-d7) | Internal Standard | Non-Small Cell Lung Cancer | Used for absolute quantification to identify potential serum lipid biomarkers. |
| D-labeled PE species | Metabolic Labeling | Phospholipid Remodeling | Determined the dynamic network and rates of PE acyl chain remodeling. researchgate.net |
| 13C-labeled Ethanolamine | Metabolic Labeling | Breast Cancer Metabolism | Determined the kinetics of ethanolamine incorporation into phospholipids. nih.gov |
Environmental Analytical Research Applications
This compound is a crucial standard in environmental science, where it is used to monitor and understand the fate of ethanolamines and related compounds that are released into the environment from various industrial and domestic sources. plos.org
Quantification of Ethanolamines and Related Compounds in Aqueous Matrices
Ethanolamines are used in large volumes for applications such as gas treatment, manufacturing of pesticides, detergents, and cosmetics. plos.org Consequently, they can be found in industrial wastewater, posing a potential risk to environmental and human health. mdpi.complos.org Accurate quantification of these compounds in complex aqueous matrices like oil and gas-produced water is challenging due to high salinity and organic content, which can cause significant matrix effects in analytical methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.net
To overcome these challenges, stable isotope-labeled internal standards are employed. The use of a suite of deuterated or 13C-labeled ethanolamine standards, including analogs of monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA), is a robust strategy. researchgate.net Specifically, deuterated standards such as Diethanolamine-d8 are used as surrogates to ensure accurate recovery and quantification. nih.gov These standards are added to water samples before preparation and analysis. Because the isotopic standard has nearly identical chemical and physical properties to its non-labeled counterpart, it experiences similar losses during sample preparation and similar ionization suppression or enhancement during LC-MS analysis. researchgate.net By comparing the signal of the native analyte to its corresponding labeled internal standard, accurate quantification can be achieved, with detection limits often reaching the sub-parts-per-billion (ppb) level. plos.org
Methodologies have been developed, such as those conforming to ASTM D-7599, that use LC-MS/MS for the sensitive and selective determination of various ethanolamines in surface and wastewater. nih.gov These methods demonstrate excellent linearity and precision, enabling the reliable monitoring of ethanolamine concentrations in environmental samples. plos.orgnih.gov
Interactive Data Table: LC-MS Methods for Ethanolamine Quantification in Water
| Analytical Method | Target Analytes | Internal Standard Used | Matrix | Detection Limit |
| LC-MS/MS | MEA, DEA, MDEA, EDEA, TEA | D4-MEA, D8-DEA, 13C4-MDEA, etc. | Oil & Gas Produced Water | Not specified |
| LC-MS (SIM) | EA, DEA, MDEA, EDEA, TEA | Diethanolamine-d8 | Wastewater | 0.1-1.0 ppb |
| LCMS-8045 (ASTM D-7599) | DEA, TEA, MDEA, EDEA | Diethanolamine-D8 | Surface Water | 5 ppb |
Tracing of Related Compounds in Environmental Systems via Isotopic Signatures
The unique isotopic signature of labeled compounds like this compound makes them powerful tools for tracing the source, transport, and fate of pollutants in the environment. chemrxiv.org The principle of using stable isotopes in environmental forensics is based on the fact that different sources of a chemical often have distinct isotopic compositions. chemrxiv.org Furthermore, physical and biological processes like biodegradation can alter the isotopic ratios of a compound in a predictable way, a phenomenon known as isotopic fractionation. chemrxiv.org
By introducing a compound with a known, artificially enriched isotopic signature (like this compound) into a system, or by analyzing the natural isotopic abundance of pollutants, scientists can track their movement and transformation. chemrxiv.org For instance, changes in the isotopic ratio of a contaminant plume can indicate whether it is undergoing biodegradation. chemrxiv.org Molecules containing lighter isotopes are often degraded more rapidly by microbes, leading to an enrichment of heavier isotopes like deuterium in the remaining contaminant pool. chemrxiv.org
This approach, known as Compound-Specific Isotope Analysis (CSIA), provides quantitative insights into the in-situ degradation of environmental contaminants. While large-scale environmental tracing studies specifically using this compound are not widely published, the principles are well-established for other pollutants. The use of deuterated standards is fundamental to these analyses, allowing for the precise measurement of isotopic ratios by techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC/IRMS). This enables researchers to differentiate between pollution from different sources and to assess the effectiveness of remediation efforts. chemrxiv.org The application of these techniques to ethanolamines, using standards like this compound, would allow for a deeper understanding of their environmental lifecycle, from industrial discharge to their ultimate fate in aquatic and terrestrial systems. nih.gov
V. Future Perspectives and Emerging Research Avenues for Deuterated Ethanolamine
Integration with Multi-Omics Approaches in Systems Biology
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. cmbio.io This holistic approach often involves the integration of multiple "omics" datasets, such as genomics, proteomics, transcriptomics, and metabolomics, to construct a comprehensive picture of cellular function and dynamics. cmbio.iobrjac.com.br
Deuterated compounds like Ethanolamine-d7 are crucial for metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. simsonpharma.com Specifically, stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the flux of metabolites through these pathways. nih.gov In this context, this compound can be used as a tracer to follow the intricate pathways of ethanolamine (B43304) metabolism. For instance, studies have utilized D4-ethanolamine to trace the cytidine (B196190) diphosphate (B83284) (CDP)-ethanolamine pathway, a key route for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major class of phospholipids (B1166683) in cell membranes. nih.gov
The integration of data from such tracer experiments with other omics data allows researchers to build more accurate and predictive models of biological systems. For example, by combining metabolomic data obtained using this compound with proteomic and transcriptomic data, scientists can elucidate how genetic variations or external stimuli affect not only the expression of enzymes but also the actual flow of metabolites through the pathways they control. This multi-omics approach provides a more complete understanding of how perturbations in one part of the cellular network can impact the entire system.
Future research will likely see the expanded use of this compound and other deuterated tracers in more complex multi-omics studies. This will enable a deeper understanding of the metabolic reprogramming that occurs in various diseases, such as cancer and metabolic disorders, and will aid in the identification of novel therapeutic targets.
Advancements in High-Throughput Analytical Platforms and Automation
The increasing complexity and scale of modern biological research, including multi-omics studies, demand analytical platforms that are both highly sensitive and capable of processing a large number of samples efficiently. High-throughput screening (HTS) and automation are becoming essential in this landscape.
Deuterated compounds are central to many advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comdataintelo.com In mass spectrometry, deuterated molecules like this compound serve as ideal internal standards for quantification. thalesnano.com Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a sample at a known concentration to accurately determine the amount of the endogenous compound. This is critical for the reliability and reproducibility of high-throughput metabolomic analyses.
Recent advancements in analytical instrumentation, such as the coupling of ultra-high-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), have significantly increased the speed and sensitivity of analysis. lcms.cz Automation of the entire workflow, from sample preparation to data analysis, further enhances throughput. lcms.czacs.org For example, automated liquid handling systems can prepare thousands of samples for analysis, and sophisticated software can process the vast amounts of data generated by the mass spectrometer.
The development of new deuterated reagents and standards is also a key area of advancement. marketgrowthreports.com The availability of high-purity deuterated compounds is crucial for the accuracy of these analytical methods. marketgrowthreports.com
Future developments in this area will likely focus on further miniaturization and integration of analytical platforms, leading to "lab-on-a-chip" devices capable of performing complex metabolic analyses on minute sample volumes. The continued development of novel deuterated standards, including various isotopologues of ethanolamine, will be essential to support these technological advancements and expand the scope of high-throughput metabolomics.
Novel Applications in Mechanistic Toxicology and Chemical Biology Research
Mechanistic toxicology aims to understand how chemical substances cause adverse effects at the molecular and cellular levels. dtic.mil Chemical biology, a related field, uses chemical tools to study and manipulate biological systems. clearsynth.com Deuterated compounds are powerful tools in both of these disciplines.
The kinetic isotope effect, where the substitution of hydrogen with deuterium (B1214612) can slow down the rate of chemical reactions, is a key principle exploited in these fields. simsonpharma.com By selectively deuterating a molecule at a specific position, researchers can investigate the mechanisms of enzyme-catalyzed reactions and metabolic pathways. ansto.gov.au If a reaction rate is significantly slower with the deuterated compound, it provides strong evidence that the bond to that hydrogen (or deuterium) is broken in the rate-determining step of the reaction.
In mechanistic toxicology, this compound can be used to study the metabolic fate of ethanolamine and to identify potentially toxic metabolites. By tracing the labeled atoms, researchers can determine how ethanolamine is processed in the body and whether it is converted into harmful substances under certain conditions. This information is crucial for assessing the safety of chemicals and for understanding the mechanisms of toxicity. acs.org
In chemical biology, deuterated compounds can be used as probes to study the function of enzymes and other proteins. clearsynth.com For example, by incorporating deuterated ethanolamine into phospholipids, researchers can study the dynamics of cell membranes and the interactions of membrane-associated proteins. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that probes the conformational dynamics of proteins by monitoring the exchange of backbone amide hydrogens with deuterium from a solvent. nih.gov
Emerging research may explore the use of this compound and other deuterated molecules in more sophisticated applications, such as in the development of novel therapeutic strategies. For instance, the "deuterium switch" approach involves replacing hydrogen with deuterium in drug molecules to slow down their metabolism, potentially leading to improved pharmacokinetic properties and reduced toxicity. nih.gov While this has been primarily applied to drug candidates, similar principles could be used to modulate the activity of endogenous molecules or to design novel chemical probes with enhanced stability.
The continued development of synthetic methods for producing specifically labeled deuterated compounds will be critical for advancing these research avenues. simsonpharma.comansto.gov.au
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
